3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
CAS No.: 1803600-38-5
Cat. No.: VC2968312
Molecular Formula: C12H17ClFN
Molecular Weight: 229.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803600-38-5 |
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Molecular Formula | C12H17ClFN |
Molecular Weight | 229.72 g/mol |
IUPAC Name | 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C12H16FN.ClH/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12;/h5-7,14H,3-4,8H2,1-2H3;1H |
Standard InChI Key | BBFQBTBHDPCNPB-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)C2(CCNC2)F)C.Cl |
Canonical SMILES | CC1=CC(=CC(=C1)C2(CCNC2)F)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride consists of a pyrrolidine ring with a 3,5-dimethylphenyl group and a fluorine atom attached at the 3-position, present as a hydrochloride salt. The compound features a tertiary carbon center that bears both the aromatic substituent and the fluorine atom.
The free base form has the following identifiers:
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Molecular Formula: C₁₂H₁₆FN
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SMILES: CC1=CC(=CC(=C1)C2(CCNC2)F)C
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InChI: InChI=1S/C12H16FN/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12/h5-7,14H,3-4,8H2,1-2H3
Structural Component | Characteristic |
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Pyrrolidine Ring | Five-membered nitrogen heterocycle |
3,5-Dimethylphenyl Group | Provides lipophilicity and steric bulk |
Fluorine Atom | Enhances metabolic stability and binding properties |
Hydrochloride Salt | Improves water solubility and stability |
The fluorine substituent significantly influences the compound's properties by:
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Increasing metabolic stability compared to non-fluorinated analogs
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Enhancing lipophilicity when combined with the dimethylphenyl group
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Creating a strong C-F dipole that affects electronic distribution
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Potentially altering hydrogen bonding networks in biological systems
Synthesis Methods and Strategies
The synthesis of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride likely involves specialized fluorination techniques. Several potential synthetic routes can be derived from the literature on similar compounds:
Hypervalent Iodine-Mediated Fluorination
Hypervalent iodine(III) reagents offer powerful tools for introducing fluorine atoms into organic molecules. The use of (difluoroiodo)arenes as reagents could facilitate the stereoselective fluorination at the 3-position of a suitable pyrrolidine precursor .
A potential synthetic approach might involve:
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Preparation of a 3-(3,5-dimethylphenyl)pyrrolidine intermediate
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Oxidative fluorination using reagents such as PhIF₂ or p-TolIF₂
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Conversion to the hydrochloride salt
Gold-Catalyzed Hydrofluorination
Another promising approach involves gold(I)-catalyzed stereoselective hydrofluorination methods. As described in recent literature, gold catalysts can facilitate the stereoselective formation of C-F bonds:
"The gold(I)-catalyzed, stereoselective hydrofluorination of electron-deficient alkynes with triethylamine trihydrogen fluoride (Et₃N·3HF) is described... This work constitutes the first catalytic example of the diastereoselective preparation of a variety of β-alkyl, β-fluoro Michael acceptors from alkynes."
This methodology could potentially be adapted for the synthesis of 3-fluoropyrrolidine derivatives with precise stereochemical control.
Fluorinated Building Block Approach
The synthesis might also utilize pre-fluorinated pyrrolidine building blocks:
"4-Fluoropyrrolidine-2-carbonyl fluorides were synthesized in high yield by double fluorination of N-protected (2S,4R)-4-hydroxyproline with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead)."
Similar approaches could be developed for 3-fluoropyrrolidine derivatives with appropriate modifications to introduce the 3,5-dimethylphenyl group.
Biological Applications and Medicinal Chemistry
Fluorinated pyrrolidine derivatives have garnered significant interest in pharmaceutical research due to their unique properties and diverse applications.
Rationale for Fluorine Incorporation
Hazard Classification | Description | Precautionary Measures |
---|---|---|
Skin Irritation (Category 2) | May cause skin irritation | Wear protective gloves |
Eye Irritation (Category 2) | Causes serious eye irritation | Use eye protection |
STOT SE 3 | May cause respiratory irritation | Ensure adequate ventilation |
Relevant hazard statements likely include:
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